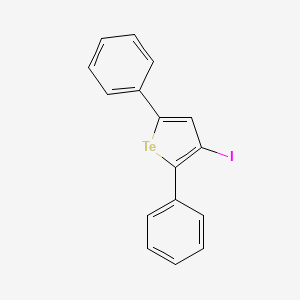
Tellurophene, 3-iodo-2,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurophene, 3-iodo-2,5-diphenyl- is a derivative of tellurophene, which is a heterocyclic compound containing tellurium. Tellurophenes are the tellurium analogues of thiophenes and selenophenes, and they exhibit unique properties due to the presence of tellurium.
Preparation Methods
The synthesis of tellurophenes, including 3-iodo-2,5-diphenyl-tellurophene, typically involves the reaction of organolithium or Grignard reagents with tellurium compounds. One common method involves the reaction of 1,4-dilithiotetraphenylbutadiene with tellurium tetrachloride, followed by recrystallization from a dichloromethane/ethanol mixture . Another method involves the reaction of sodium telluride with diacetylene in methanol at room temperature
Chemical Reactions Analysis
Tellurophene, 3-iodo-2,5-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to tellurides or other reduced forms.
Substitution: The iodine atom in 3-iodo-2,5-diphenyl-tellurophene can be substituted with other groups using reagents such as organolithium or Grignard reagents. Common reagents and conditions used in these reactions include organolithium reagents, Grignard reagents, and various oxidizing or reducing agents.
Scientific Research Applications
Tellurophene, 3-iodo-2,5-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tellurium-containing compounds.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing into the potential medicinal applications of tellurophenes, including their use as therapeutic agents.
Mechanism of Action
The mechanism by which tellurophene, 3-iodo-2,5-diphenyl- exerts its effects involves interactions with molecular targets and pathways specific to tellurium-containing compounds. The tellurium atom in the compound can participate in various chemical reactions, including coordination with metals and other elements.
Comparison with Similar Compounds
Tellurophene, 3-iodo-2,5-diphenyl- can be compared with other similar compounds such as thiophenes and selenophenes. While all these compounds are heterocyclic and contain chalcogen atoms, tellurophenes are unique due to the presence of tellurium, which imparts different chemical and physical properties. For example, tellurophenes have longer Te-C bond lengths and smaller C-Te-C angles compared to selenophenes, which affects their aromaticity and reactivity . Similar compounds include:
Thiophenes: Contain sulfur instead of tellurium.
Selenophenes: Contain selenium instead of tellurium.
Furans: Contain oxygen instead of tellurium.
Properties
CAS No. |
142179-06-4 |
|---|---|
Molecular Formula |
C16H11ITe |
Molecular Weight |
457.8 g/mol |
IUPAC Name |
3-iodo-2,5-diphenyltellurophene |
InChI |
InChI=1S/C16H11ITe/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
GPOUQRKZXRUCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C([Te]2)C3=CC=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















